

Apratastat sample storage conditions

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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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Apratastat Storage Conditions

The table below summarizes the recommended storage conditions for **Apratastat** in its different forms [1] [2] [3].

Form	Temperature	Stability	Notes
Powder	-20°C	3 years [1]	Keep container tightly sealed in a cool, well-ventilated area [3].
Powder	2-8°C (Refrigerator)	2 years [1]	---
Solution (DMSO)	-80°C	6 months [1]	-20°C for 1 month [1]. Aliquot to avoid repeated freeze-thaw cycles [1].
Working Solution (e.g., in DMSO, PEG300, corn oil)	-20°C or -80°C	1 month (at -20°C) [1]	The stability of working solutions in various formulations for <i>in vivo</i> studies should be confirmed prior to use [1].

Handling and Safety Precautions

When handling **Apratastat** powder or solutions, please observe the following safety measures [3]:

- **Personal Protective Equipment (PPE):** Wear safety goggles, protective gloves, and impervious clothing.
- **Engineering Controls:** Use only in areas with appropriate exhaust ventilation.
- **Hazards:** The substance is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [3].
- **Incompatibilities:** Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

Experimental Protocols and Research Applications

While detailed, step-by-step experimental protocols are proprietary, the search results highlight key research applications and findings that can guide your experimental design.

In Vitro Cell Culture

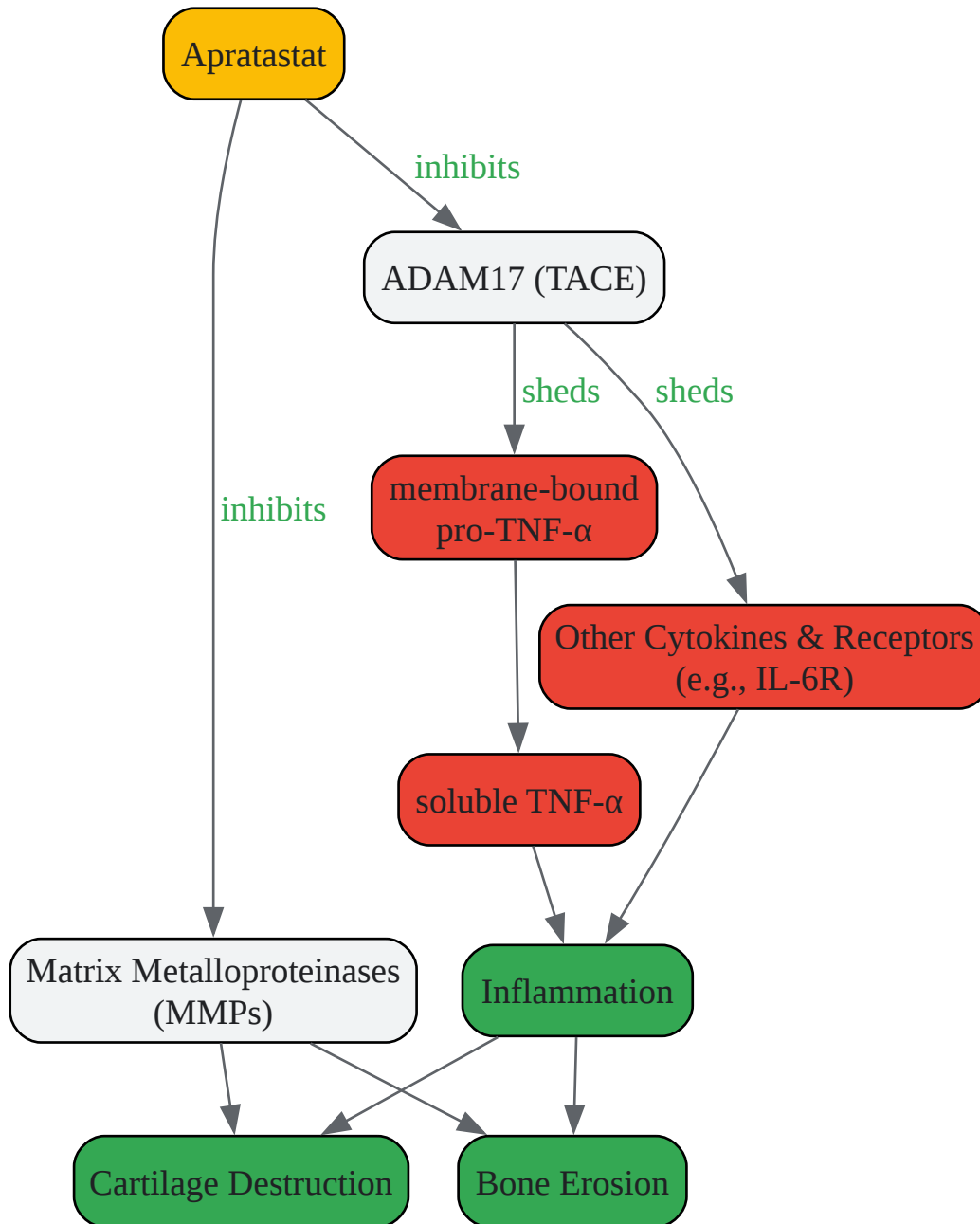
- **Inhibition of Pro-inflammatory Cytokines:** In lung tissue samples, treatment with **10 µM Apratastat** for **24 hours** significantly reduced mRNA levels of TNF-α and IL-6 [1].
- **Inhibition of ADAM17 and MCAM Release:** In HUVECs (human umbilical vein endothelial cells), a **10 µM** concentration of **Apratastat** over **24 hours** significantly reduced ADAM17 activity and MCAM release [1].

In Vivo Animal Studies

- **Lung Inflammation Model:** In a mouse model of lung inflammation induced by Poly(I:C) and SARS-CoV-2 RBD-S protein, **Apratastat** was administered via intraperitoneal injection at **10 mg/kg**, given twice at 4 and 16 hours post-induction. This treatment reduced neutrophil and macrophage numbers and improved lung tissue morphology [1].
- **Anti-tumor Activity:** In an MC38 colorectal cancer xenograft mouse model, oral administration (gavage) of **10 mg/kg Apratastat**, once daily for 14 days, exhibited significant anti-tumor and anti-angiogenic activity [1].

Mechanism of Action

The following diagram illustrates the primary known mechanism of action for **Apratastat**, which informs its use in experiments.



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Frequently Asked Questions

Q1: What is the solubility of Apratastat? Apratastat is soluble in DMSO. A typical stock solution concentration is **20-25 mg/mL (approximately 48-60 mM)**, which can be diluted for experimental use [1] [2].

Q2: Why is my Apratastat solution precipitating? Precipitation can occur due to repeated freeze-thaw cycles or improper formulation. It is highly recommended to **prepare small aliquots** of stock solutions and avoid multiple freeze-thaw cycles [1]. For *in vivo* formulations, ensure co-solvents are added in the correct sequence (e.g., DMSO → PEG300 → Tween-80 → Saline) and that the solution is clear before proceeding to the next step [1].

Q3: Are there any specific disposal considerations? Yes. **Apratastat** is very toxic to aquatic life. Avoid release into the environment and dispose of contents and containers through an approved waste disposal plant in accordance with local regulations [3].

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References

1. Apratastat (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]
2. = 98 HPLC 287405-51-0 Apratastat [sigmaaldrich.com]
3. TMI-005|287405-51-0|MSDS [dcchemicals.com]

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